molecular formula C7H5N3O B13715291 3-Oxo-3-(5-pyrimidinyl)propanenitrile

3-Oxo-3-(5-pyrimidinyl)propanenitrile

Cat. No.: B13715291
M. Wt: 147.13 g/mol
InChI Key: YKOOKJMJJHHJAS-UHFFFAOYSA-N
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Description

3-Oxo-3-(5-pyrimidinyl)propanenitrile is a nitrile-containing β-ketoamide derivative characterized by a pyrimidinyl substituent at the β-position of the propanenitrile backbone. Its structure (C₈H₆N₄O) features a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms) attached to a 3-oxopropanenitrile moiety. This compound is synthesized via nucleophilic substitution or Michael addition reactions, often under mild conditions (e.g., ethanol and piperidine at 0–5 °C) .

The pyrimidine group confers unique electronic and steric properties, making it relevant in medicinal chemistry (e.g., protease inhibition) and materials science (e.g., corrosion inhibition) .

Properties

Molecular Formula

C7H5N3O

Molecular Weight

147.13 g/mol

IUPAC Name

3-oxo-3-pyrimidin-5-ylpropanenitrile

InChI

InChI=1S/C7H5N3O/c8-2-1-7(11)6-3-9-5-10-4-6/h3-5H,1H2

InChI Key

YKOOKJMJJHHJAS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=N1)C(=O)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-3-(5-pyrimidinyl)propanenitrile typically involves the reaction of pyrimidine derivatives with appropriate nitrile compounds under controlled conditions. One common method involves the reaction of 5-bromopyrimidine with malononitrile in the presence of a base such as potassium carbonate, followed by oxidation to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Oxo-3-(5-pyrimidinyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors, that are involved in pyrimidine metabolism. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit enzymes involved in DNA synthesis, thereby affecting cell proliferation .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituent (R) Molecular Weight (g/mol) Key Functional Groups Synthesis Method
3-Oxo-3-(5-pyrimidinyl)propanenitrile 5-Pyrimidinyl 174.16 Nitrile, keto, pyrimidine Nucleophilic substitution
3-Oxo-3-(2-thienyl)propanenitrile 2-Thienyl 161.22 Nitrile, keto, thiophene Michael addition
3-Oxo-3-piperidin-1-yl-propanenitrile Piperidinyl 179.24 Nitrile, keto, piperidine Condensation
3-Oxo-3-(3,5-bis(trifluoromethyl)phenyl)propanenitrile 3,5-Bis(CF₃)phenyl 322.23 Nitrile, keto, CF₃ groups Ester-nitride coupling
3-Cyclopentyl-3-oxopropanenitrile Cyclopentyl 151.20 Nitrile, keto, aliphatic Cyclization

Key Observations :

  • Electron-Withdrawing Groups (e.g., CF₃ in ): Enhance electrophilicity of the keto group, improving reactivity in Michael additions.
  • Aliphatic Substituents (e.g., cyclopentyl): Improve solubility in nonpolar solvents but reduce thermal stability .

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